

# In-Depth Technical Guide to the Physical Properties of Hexahydroindolizin-8(5H)-one

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## Compound of Interest

Compound Name: hexahydroindolizin-8(5H)-one

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## Foreword: Understanding the Core of Hexahydroindolizin-8(5H)-one

**Hexahydroindolizin-8(5H)-one**, a saturated bicyclic amine, represents a core structural motif in a variety of natural products and pharmacologically active compounds. Its rigid, conformationally constrained framework makes it an attractive scaffold in medicinal chemistry for the design of novel therapeutics. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This guide provides a consolidated overview of the key physicochemical characteristics of **hexahydroindolizin-8(5H)-one**, offering a critical data resource for researchers in the field.

## Molecular Identity and Structural Elucidation

A foundational aspect of working with any chemical entity is the unambiguous confirmation of its identity. **Hexahydroindolizin-8(5H)-one** is systematically identified by the following key descriptors:

- Molecular Formula: C<sub>8</sub>H<sub>13</sub>NO[1][2][3][4]
- Molecular Weight: 139.19 g/mol [1]

- CAS Number: 2407-98-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- IUPAC Name: 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[\[1\]](#)

The structural integrity of this molecule, a fusion of a six-membered and a five-membered ring sharing a nitrogen atom, dictates its chemical behavior and physical attributes.

**Synonyms:** This compound is also known by several other names in the literature and commercial catalogs, including:

- 8(5H)-Indolizinone, hexahydro-[\[3\]](#)
- Octahydroindolizin-8-one[\[1\]](#)
- Hexahydro-indolizin-8-one[\[3\]](#)
- (+)-Hexahydro-8(5H)-indolizinone[\[1\]](#)

**Molecular Structure Diagram:**

Caption: 2D representation of the molecular structure of **hexahydroindolizin-8(5H)-one**.

## Physicochemical Properties: A Tabulated Summary

Quantitative data is the cornerstone of reproducible science. The following table summarizes the key physical properties of **hexahydroindolizin-8(5H)-one**. It is important to distinguish between experimentally determined and computationally predicted values.

Property	Value	Source/Method
Molecular Weight	139.19 g/mol	PubChem (Computed) <a href="#">[1]</a>
Boiling Point	79-80 °C at 5.5 Torr	ChemicalBook (Experimental) <a href="#">[5]</a>
Density	1.08 ± 0.1 g/cm³	ChemicalBook (Predicted) <a href="#">[5]</a>
pKa	7.21 ± 0.20	ChemicalBook (Predicted) <a href="#">[5]</a>
Storage Temperature	2-8°C	Pharmaffiliates <a href="#">[3]</a>
Purity	Typically ≥95%	AChemBlock <a href="#">[4]</a>

Expert Insight: The provided boiling point is at reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point. The predicted density suggests it is slightly denser than water. The pKa indicates that this compound is a weak base, which is a critical consideration for its behavior in biological systems and for developing purification strategies such as acid-base extraction.

## Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic data provides a detailed "fingerprint" of a molecule, confirming its structure and purity. While a comprehensive set of experimentally verified spectra for **hexahydroindolizin-8(5H)-one** is not readily available in public databases, the following sections outline the expected spectral features based on its structure and data from analogous compounds.

### Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. For **hexahydroindolizin-8(5H)-one**, the most prominent feature in its IR spectrum would be the carbonyl (C=O) stretch of the ketone.

Expected IR Absorption Bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Ketone)	~1700-1725	Strong
C-N (Amine)	~1020-1250	Medium-Weak
C-H (Aliphatic)	~2850-3000	Strong

Causality Behind the Data: The strong absorption around 1700-1725 cm<sup>-1</sup> is characteristic of a saturated cyclic ketone. The exact position of this peak can be influenced by ring strain. The C-N stretching vibration is typically less intense and appears in the fingerprint region. The strong C-H stretching bands just below 3000 cm<sup>-1</sup> confirm the presence of the saturated aliphatic rings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectroscopy (Predicted): The proton NMR spectrum of **hexahydroindolizin-8(5H)-one** would be complex due to the number of non-equivalent protons in the bicyclic system. The signals would appear in the aliphatic region, typically between 1.0 and 4.0 ppm. Protons adjacent to the nitrogen atom and the carbonyl group would be expected to resonate at the downfield end of this range.

<sup>13</sup>C NMR Spectroscopy (Predicted): The carbon NMR spectrum would provide a clearer picture of the carbon skeleton.

Expected <sup>13</sup>C NMR Chemical Shifts:

Carbon Atom	Chemical Shift (ppm)
C=O (Ketone)	~200-220
Carbons adjacent to N	~40-60
Other aliphatic carbons	~20-40

### Self-Validating Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a clean NMR tube. The choice of solvent is critical and should be based on the compound's solubility.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction).
- **Spectral Interpretation:** Calibrate the chemical shifts using the residual solvent peak. Integrate the  $^1\text{H}$  NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment.

## Solubility Profile: A Key Parameter for Application

The solubility of **hexahydroindolizin-8(5H)-one** in various solvents is a critical factor for its handling, purification, and use in reactions and biological assays. While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on its structure.

### Expected Solubility:

- **Polar Protic Solvents** (e.g., water, methanol, ethanol): Expected to have some solubility due to the presence of the nitrogen and oxygen atoms, which can participate in hydrogen bonding. Its basic nature suggests that solubility in acidic aqueous solutions would be enhanced due to salt formation.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, acetonitrile): Likely to be soluble.
- **Nonpolar Solvents** (e.g., hexane, toluene): Expected to have limited solubility.

## Experimental Workflow for Solubility Determination:



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